1-(Prop-2-yn-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
This compound features a propan-2-ol backbone with two key substituents:
- Position 3: A piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group, enhancing lipophilicity and electron-withdrawing properties.
The hydrochloride salt improves aqueous solubility, critical for bioavailability.
Properties
IUPAC Name |
1-prop-2-ynoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2.ClH/c1-2-10-24-13-16(23)12-21-6-8-22(9-7-21)15-5-3-4-14(11-15)17(18,19)20;/h1,3-5,11,16,23H,6-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQFSWXLARODFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol Dihydrochloride ()
- Piperazine substituent : 2-Hydroxyethyl group.
- Key differences : The absence of an aromatic substituent reduces lipophilicity. The hydroxyethyl group may increase hydrogen bonding capacity but decrease CNS penetration compared to the trifluoromethylphenyl group.
- Backbone similarity: Propan-2-ol structure retained, but the allylphenoxy group introduces a bulkier, less rigid ether than the propynyloxy group.
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol ()
- Piperazine substituent : 2-Methoxyphenyl.
- Key differences: Methoxy group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group.
4-(3-Piperazine-1-yl-propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one ()
- Piperazine substituent : 4-Methyl-benzyl.
- Key differences: Benzyl group adds lipophilicity but lacks the trifluoromethyl group’s electronic effects.
Backbone Modifications
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride ()
- Backbone : Propan-1-one (ketone) instead of propan-2-ol (alcohol).
1-(4-Methylpiperazin-1-yl)-3-(adamantylmethoxy)propan-2-ol Hydrochloride ()
- Substituent : Adamantylmethoxy group.
- Impact : The adamantyl group’s extreme rigidity and lipophilicity contrast with the propynyloxy group’s moderate bulk, likely affecting membrane permeability and metabolic stability.
Functional Group Comparisons
Trifluoromethylphenyl vs. Other Aromatic Groups
- Trifluoromethylphenyl (Target compound, ): Enhances metabolic stability and lipophilicity due to the CF₃ group’s electronegativity and resistance to oxidation.
- 3-(Trifluoromethyl)propenone (, Compound 11): Chalcone derivatives with CF₃-substituted phenyl groups show increased bioactivity in antimicrobial assays, suggesting the CF₃ group’s broad applicability in drug design .
Propynyloxy vs. Allylphenoxy
- Propynyloxy : The alkyne’s linear geometry may improve binding to planar receptor pockets.
- Allylphenoxy (): The allyl group’s flexibility could reduce target specificity compared to the rigid propynyloxy group.
Data Tables
Table 1. Structural and Functional Comparisons
| Compound Name | Piperazine Substituent | Backbone | Key Functional Groups | Salt Form |
|---|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl)phenyl | Propan-2-ol | Propynyloxy, CF₃ | Hydrochloride |
| 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)... | 2-Hydroxyethyl | Propan-2-ol | Allylphenoxy, hydroxyethyl | Dihydrochloride |
| 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3... | 2-Methoxyphenyl | Propan-2-ol | Naphthyloxy, methoxy | Free base |
| 2-(3-Methylphenoxy)-1-(piperazin-1-yl)... | None (piperazine unsubstituted) | Propan-1-one | Methylphenoxy, ketone | Hydrochloride |
Table 2. Pharmacokinetic Predictions
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 1 | 5 |
| 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)... | 2.5 | 2 | 6 |
| 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3... | 4.2 | 1 | 5 |
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